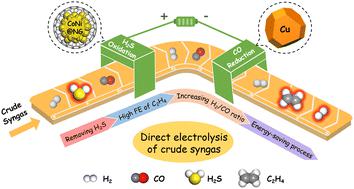

Direct electrocatalytic conversion of crude syngas to ethylene via a multi-process coupled device

EES Catalysis Pub Date: 2023-02-16 DOI: 10.1039/d3ey00005b

Abstract

Direct electrocatalytic conversion of crude syngas is an economical and ideal strategy for producing value-added ethylene without CO2 emission, which can directly use H2O instead of H2 as the clean hydrogen source at atmospheric pressure and room temperature. However, H2S impurities in the syngas inevitably poison the catalysts and the sluggish anodic oxygen evolution reaction induces substantial electricity losses, which largely hinder the overall efficiency of the electrolysis process. Herein, we developed an energy-saving carbon reduction multi-process coupled electrolysis device for the conversion of H2S-containing syngas, which not only realized a high faradaic efficiency (FE) of ethylene with the removal of H2S impurities but also increased the ratio of H2/CO in the residual syngas and reduced the total energy consumption of electrolysis. This “Four in One” device can typically remove 10% H2S from syngas and obtain an ethylene FE of up to 49.7%, which saves 46.5% energy as compared to the uncoupled device.

Recommended Literature

- [1] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†

- [2] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†

- [3] Back matter

- [4] New PCBM/carbon based electron transport layer for perovskite solar cells

- [5] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†

- [6] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†

- [7] Front cover

- [8] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†

- [9] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy

- [10] Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst†

Journal Name:EES Catalysis

Research Products

-

Benzenediazonium,chloride (1:1)

CAS no.: 100-34-5

-

CAS no.: 113305-56-9

-

CAS no.: 128221-48-7